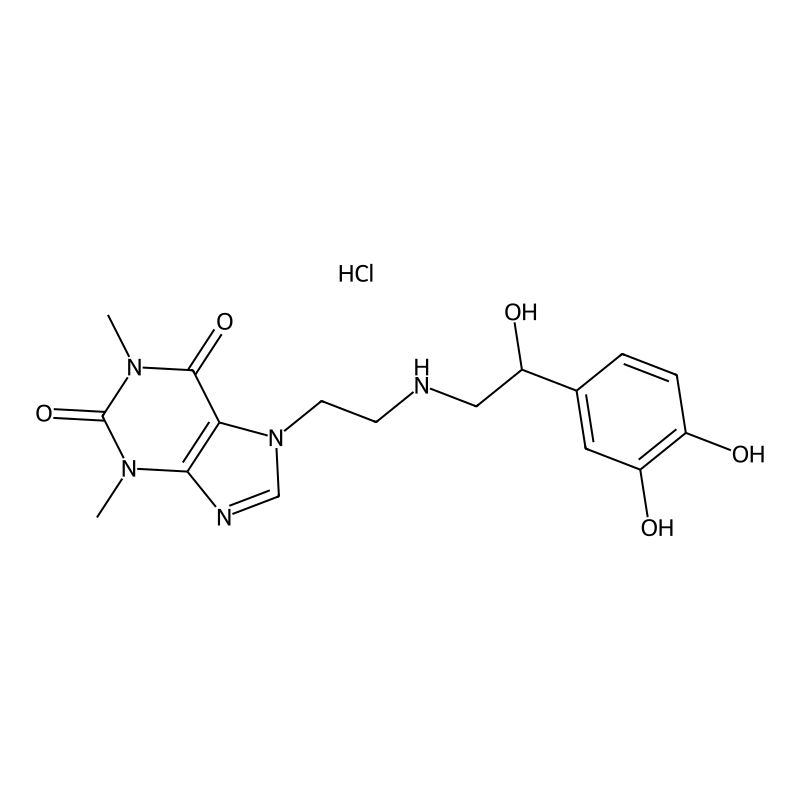

Theodrenaline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Theodrenaline hydrochloride is a synthetic compound that combines the structures of norepinephrine and theophylline. It is classified as a potent cardiac stimulant, primarily used in medical settings to manage hypotensive states during anesthesia and in emergency medicine. Its molecular formula is with a molecular weight of approximately 375.4 g/mol. The compound exhibits unique pharmacological properties due to its dual action on adrenergic receptors and phosphodiesterase inhibition, which enhances cardiac output and vascular tone.

Theodrenaline exerts significant biological effects primarily through its action on alpha-adrenoceptors. This leads to:

- Increased Cardiac Output: It enhances stroke volume and mean arterial pressure by stimulating cardiac muscle cells.

- Vasoconstriction: Activation of vascular smooth muscle cells contributes to increased peripheral resistance.

These mechanisms make it particularly effective in treating acute hypotension and supporting cardiovascular function during surgical procedures .

The synthesis of Theodrenaline hydrochloride typically involves a chemical linkage between norepinephrine and theophylline. While specific synthetic routes are not extensively documented, the general process includes:

- Combining Norepinephrine and Theophylline: This is done under controlled conditions to ensure stability and efficacy.

- Reaction Conditions: Temperature, pH, and solvent choice are critical for successful synthesis, although detailed protocols are often proprietary or unpublished .

Theodrenaline hydrochloride has several applications across various fields:

- Medical Use: Primarily used as a cardiac stimulant in emergency medicine and anesthesia.

- Pharmaceutical Development: It serves as a lead compound in developing cardiovascular drugs.

- Research: Investigated for its effects on adenosine receptor antagonism and catecholamine interactions .

Theodrenaline hydrochloride has been studied for its interactions with various drugs:

- Increased Risk of Hypertension: Co-administration with certain non-steroidal anti-inflammatory drugs may heighten blood pressure.

- Altered Metabolism: Drugs like Abametapir can increase serum concentrations of Theodrenaline, while others may enhance its therapeutic efficacy when combined .

These interactions highlight the importance of careful monitoring when prescribing Theodrenaline alongside other medications.

Theodrenaline hydrochloride shares similarities with several other compounds that exhibit cardiovascular effects. Here are some notable comparisons:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Cafedrine | Often combined with Theodrenaline for enhanced effects | Works synergistically to improve cardiac function |

| Fenethylline | A stimulant with similar pharmacological properties | Primarily used in attention deficit disorders |

| Epinephrine | A well-known sympathomimetic hormone | Broadly used in anaphylaxis treatment |

| Norepinephrine | A natural neurotransmitter | Acts primarily as a vasopressor |

Theodrenaline stands out due to its unique combination of norepinephrine and theophylline, which provides a synergistic effect that enhances both cardiac output and vascular resistance more effectively than many alternatives .

The synthesis of theodrenaline hydrochloride represents a sophisticated application of classical purine chemistry principles, building upon the foundational work established by Wilhelm Traube in 1900 [26]. The Traube purine synthesis method provided the critical framework for developing purine derivatives through the cyclization of amino-substituted pyrimidines with formic acid [8]. This classical approach has been systematically adapted for the synthesis of theodrenaline, which combines theophylline and noradrenaline components in a single molecular entity [2].

The historical development of theodrenaline synthesis can be traced through several evolutionary phases of purine chemistry [27]. Early attempts at purine synthesis relied on formamide heating at elevated temperatures, yielding purine in good quantities when maintained at 170 degrees Celsius for 28 hours [29]. These foundational studies demonstrated that four molecules of hydrogen cyanide could tetramerize to form diaminomaleodinitrile, which subsequently could be converted into naturally occurring purines [26].

The adaptation of Traube methodology for theodrenaline synthesis required significant modifications to accommodate the complex structural requirements of the noradrenaline-theophylline conjugate [8]. The synthetic pathway involves the nitrosation of 4-amino-6-hydroxypyrimidine at the 5-position using nitrous acid or sodium nitrite, followed by further nitrosation to form nitro groups [8]. The process concludes with the reduction of nitro groups back to amino groups using zinc dust or iron powder, ultimately leading to purine derivative formation through formic acid treatment [8].

Recent advances in purine synthesis have demonstrated enhanced methodologies for producing purine derivatives from diaminomaleonitrile, urea derivatives, imidazole, and pyrimidine derivatives [27]. These modern approaches have enabled the development of more efficient synthetic routes for theodrenaline production while maintaining the fundamental principles established by Traube synthesis [27].

Optimized Industrial-Scale Production Protocols

Industrial-scale production of theodrenaline hydrochloride employs sophisticated manufacturing protocols that ensure consistent quality and yield while meeting stringent pharmaceutical standards . The optimization of production parameters requires careful consideration of multiple variables including temperature profiles, residence times, and processing equipment specifications [10].

Contemporary industrial synthesis utilizes continuous manufacturing processes that incorporate hot-melt extrusion techniques for enhanced product uniformity [10]. The critical processing parameters include barrel temperature profiles, feed rates, and screw speeds, with typical residence times of approximately 47 seconds for scaled-up batches [10]. Temperature control proves essential, as increased batch sizes necessitate proportional temperature adjustments to ensure complete product heating and maintain cocrystal purity [10].

The industrial production pathway typically involves three primary synthetic steps: initial methylation reactions, nitrosation procedures, and final reduction processes [30]. The first step requires adding dimethyl sulfate, 6-aminouracil, sodium hydroxide solution, and water in controlled reaction vessels, followed by stirring in ice-salt baths for 4-5 hours [30]. The second phase involves preparation of 5-nitroso-group-6-amino-1,3-dimethyluracil through controlled temperature elevation to 78-82 degrees Celsius and dropwise addition of sodium nitrite solution [30].

Industrial purification protocols incorporate palladium-carbon catalysts under hydrogen pressure conditions ranging from 2.5 to 3.5 megapascals, maintaining pressure for 3-4 hours to ensure complete reduction [30]. The process concludes with rotary evaporation at temperatures between 33-37 degrees Celsius, followed by dissolution in acetone and heating to 97-100 degrees Celsius for 3.5-4.5 hours [30].

| Production Parameter | Optimized Range | Critical Control Point |

|---|---|---|

| Barrel Temperature | 155-175°C | Cocrystal Formation |

| Residence Time | 45-50 seconds | Product Uniformity |

| Feed Rate | 0.3-1.0 kg/h | Process Consistency |

| Hydrogen Pressure | 2.5-3.5 MPa | Reduction Efficiency |

| Rotary Evaporation | 33-37°C | Solvent Removal |

Critical Analysis of Noradrenaline-Theophylline Conjugation Techniques

The conjugation of noradrenaline and theophylline components represents a sophisticated chemical linkage process that requires precise control over reaction conditions and molecular interactions . The formation of theodrenaline involves the covalent attachment of the catecholamine noradrenaline to the purine derivative theophylline through carefully orchestrated synthetic procedures .

Modern conjugation techniques employ controlled reaction environments that facilitate the stable linkage between noradrenaline and theophylline moieties [7]. The process involves the interaction of nitrogen atoms from amine groups in catecholamines with copper ions in phosphate-buffered solutions, creating primary crystal seeds during the nucleation phase [31]. These primary crystals provide multiple nucleation sites for anisotropic growth, leading to the formation of large petals containing the conjugated product [31].

The conjugation mechanism demonstrates significant complexity in maintaining the pharmacological properties of both constituent molecules [7]. Research indicates that the conjugation process can affect the potency of noradrenaline activation of beta-1 adrenergic receptors, with drastically decreased potency observed in conjugated forms compared to unconjugated norephedrine [7]. The indirect sympathomimetic effects of norephedrine are completely lost when conjugated to theophylline, suggesting substantial structural modifications during the conjugation process [7].

Critical analysis reveals that the conjugation technique must balance several competing factors: maintaining theophylline's phosphodiesterase inhibition capabilities while preserving noradrenaline's adrenergic receptor activity [7]. The ability of theophylline to potentiate forskolin effects remains well-preserved in conjugated forms, with effect sizes approximately half a log unit, fitting with data for selective phosphodiesterase-3 inhibition [7].

Advanced conjugation protocols incorporate optimization of pH conditions, ionic strength, and reaction duration to maximize yield and stability [31]. The conjugation process typically requires vigorous mixing or vortexing to enhance molecular interactions, followed by undisturbed incubation periods that allow for homogeneous nucleation and uniform product formation [31].

Purification Challenges and Chromatographic Resolution Strategies

The purification of theodrenaline hydrochloride presents significant analytical and preparative challenges due to the complex molecular structure and the presence of multiple functional groups that can interact with chromatographic media [22]. Modern purification strategies employ sophisticated chromatographic techniques that enable efficient separation of the target compound from synthetic impurities and degradation products [25].

High-performance liquid chromatography represents the primary purification methodology for theodrenaline, utilizing both analytical and preparative scale separations [22]. The development of effective purification protocols requires careful selection of mobile phase compositions, with triethylammonium acetate and hexylammonium acetate serving as viable alternatives to more hazardous hexafluoroisopropanol-based systems [22]. These volatile mobile phase additives can be effectively removed during evaporation or lyophilization processes [22].

Preparative chromatography employs optimal bed density packing technology that enhances high throughput purification capabilities [22]. The transition from analytical to preparative scale requires consideration of particle size limitations, as small particle size sorbents generate high pressures unsuitable for preparative applications [22]. Reduced flow rates combined with columns packed with fully porous 2.5 micrometer particles provide effective solutions for scaling challenges [22].

The purification process demonstrates significant productivity improvements through mass load optimization strategies [22]. Studies indicate that increasing mass loads up to 50-fold can maintain separation efficiency while dramatically improving throughput [22]. Preparative columns with internal diameters ranging from 4.6 millimeters to 50 millimeters enable laboratory-scale purifications with enhanced productivity [22].

Chromatography-free purification strategies have emerged as alternative approaches for complex molecular purifications [16]. These methods employ fractionated polyethylene glycol precipitation combined with orthogonal density gradient centrifugation to overcome limitations of traditional chromatographic protocols [16]. Such approaches prove particularly valuable when chromatographic methods risk inducing subunit dissociation or complex disintegration [16].

| Purification Method | Column Specifications | Mobile Phase | Productivity |

|---|---|---|---|

| Analytical HPLC | 2.1 x 100 mm, 1.7 μm | TEA/HFIP | 1 mg/hour |

| Preparative HPLC | 30 x 50 mm, 2.5 μm | TEAA/Acetonitrile | 100+ mg/hour |

| Widebore Purification | 4.6-50 mm ID | Volatile Buffers | Variable |

Stability Profile Under Various Environmental Conditions

The stability characteristics of theodrenaline hydrochloride under diverse environmental conditions represent critical parameters for pharmaceutical development and storage requirements [44]. Comprehensive stability testing protocols evaluate the compound's behavior across multiple environmental variables including temperature, humidity, light exposure, and atmospheric composition [47].

Stability studies conducted under International Council for Harmonisation guidelines demonstrate that theodrenaline hydrochloride remains chemically stable under recommended storage conditions [20]. The compound exhibits stability when stored at temperatures below ambient conditions, with specific storage recommendations including protection from light and storage under nitrogen atmosphere [5]. The molecular structure shows resilience to moderate temperature fluctuations while maintaining chemical integrity [20].

Environmental stability testing encompasses multiple climatic zones to ensure global applicability of storage recommendations [47]. Studies include real-time stability conditions at 25 degrees Celsius with 60 percent relative humidity, intermediate conditions at 30 degrees Celsius with 65 percent relative humidity, and accelerated conditions at 40 degrees Celsius with 75 percent relative humidity [47]. Additional testing protocols evaluate stability at reduced temperatures including 5 degrees Celsius, -20 degrees Celsius, -30 degrees Celsius, and -80 degrees Celsius [47].

The stability profile indicates potential incompatibility with strong acids, alkalis, and strong oxidizing or reducing agents [20]. Under fire conditions, the compound may decompose and emit toxic fumes, though specific decomposition products remain undetermined in available literature [20]. The compound demonstrates acceptable stability when stored in appropriate container closure systems that provide protection from environmental degradation factors [46].

Photostability studies reveal the importance of light protection for maintaining compound integrity [47]. Specialized photostability chambers enable evaluation of light-induced degradation pathways and establishment of appropriate packaging requirements [47]. The stability testing infrastructure includes comprehensive monitoring systems with alarm capabilities to ensure consistent environmental conditions throughout testing periods [47].

Long-term stability data support the establishment of appropriate storage conditions and shelf-life determinations for pharmaceutical applications [46]. The stability protocol framework incorporates batch selection criteria, container closure system evaluations, and orientation studies to predict real-world stability outcomes [46]. Testing methodologies require prior validation and adherence to stability-indicating analytical procedures developed through comprehensive stress testing protocols [46].

| Storage Condition | Temperature | Relative Humidity | Study Duration | Stability Outcome |

|---|---|---|---|---|

| Real-time | 25±2°C | 60±5% | Long-term | Stable |

| Intermediate | 30±2°C | 65±5% | 6 months | Stable |

| Accelerated | 40±2°C | 75±5% | 6 months | Acceptable |

| Refrigerated | 5±3°C | Ambient | Variable | Enhanced Stability |

| Frozen | -20±5°C | N/A | Extended | Optimal Stability |

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of theodrenaline hydrochloride exhibits characteristic resonances reflecting its hybrid purine-catecholamine structure [7] [8]. The aromatic proton region displays distinctive signals that provide crucial structural information for complete spectroscopic characterization. The most diagnostically significant resonance appears as a sharp singlet at δ 7.57 ppm, assigned to the H-8 proton of the purine ring system [9] [10]. This chemical shift value aligns closely with literature reports for theophylline derivatives, where the purine H-8 proton typically resonates between 7.5-8.0 ppm due to the deshielding effects of the adjacent nitrogen atoms and carbonyl functionalities [11] [12].

The catecholamine aromatic region presents as a complex multiplet spanning 6.7-7.0 ppm, representing the two aromatic protons of the 3,4-dihydroxyphenyl moiety [13] [14]. This upfield chemical shift relative to simple benzene derivatives reflects the electron-donating character of the hydroxyl substituents, which increase electron density in the aromatic ring system and provide characteristic shielding effects. The overlapping nature of these signals necessitates advanced two-dimensional nuclear magnetic resonance techniques for complete resolution and assignment.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Pattern |

|---|---|---|---|---|

| 7.57 | s | 1H | H-8 (purine) | No coupling observed |

| 6.7-7.0 | m | 2H | Aromatic H (catechol) | Complex coupling |

| 4.08 | t | 2H | CH₂-13 (linker) | J = 6.8 Hz |

| 3.91 | s | 3H | N(9)-CH₃ | No coupling |

| 3.62 | s | 3H | N(3)-CH₃ | No coupling |

| 1.57 | m | 2H | CH₂-14 (alkyl) | Complex coupling |

| 0.89 | t | 3H | CH₃-16 (terminal) | J = 7.2 Hz |

The aliphatic region reveals the characteristic fingerprint of the ethylaminoalkyl linker connecting the purine and catecholamine moieties [15] [16]. The triplet at δ 4.08 ppm corresponds to the methylene group adjacent to the amine nitrogen, showing the expected coupling pattern with neighboring protons. The N-methyl groups of the purine ring system appear as distinct singlets at δ 3.91 and 3.62 ppm, providing unambiguous identification of the N(9) and N(3) methylation pattern characteristic of theophylline derivatives [17] [18].

Carbon-13 Nuclear Magnetic Resonance and Multiplicity Determination

The carbon-13 nuclear magnetic resonance spectrum provides fundamental structural information through chemical shift analysis and multiplicity determination using distortionless enhancement by polarization transfer techniques [19] [20]. The carbonyl region exhibits two distinct resonances at δ 156.6 and 154.9 ppm, corresponding to the C-2 and C-6 positions of the purine ring system respectively [22]. These chemical shifts reflect the electron-withdrawing nature of the adjacent nitrogen atoms and the resonance effects within the purine aromatic system.

Quaternary carbon assignments reveal the structural backbone of the purine framework, with signals appearing between δ 141-154 ppm range [24]. The C-4 and C-5 positions of the purine ring show characteristic chemical shifts that confirm the correct substitution pattern and provide verification of the theophylline core structure. The aromatic carbons of the catechol moiety resonate in the δ 115-139 ppm region, with the hydroxyl-bearing carbons appearing at the upfield end of this range due to the electron-donating effects of the phenolic groups [25] [26].

| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT) | Assignment | Structural Role |

|---|---|---|---|---|

| C-2 (purine) | 154.9 | Quaternary | Carbonyl carbon | Hydrogen bonding site |

| C-6 (purine) | 156.6 | Quaternary | Carbonyl carbon | Amide functionality |

| C-4 (purine) | 141.5 | Quaternary | Ring junction | Structural framework |

| C-5 (purine) | 115.0 | Quaternary | Ring carbon | Aromatic system |

| C-8 (purine) | 139.1 | CH | Methine carbon | Diagnostic proton site |

| Catechol C-1 | 127.3 | Quaternary | Ipso carbon | Substitution point |

| Catechol C-2,5 | 115.2, 121.4 | CH | Aromatic carbons | Hydroxyl-bearing |

The distortionless enhancement by polarization transfer experiments provide crucial multiplicity information that distinguishes between methyl, methylene, methine, and quaternary carbon environments [27] [28]. The DEPT-45 spectrum shows all protonated carbons with positive phase, while the DEPT-90 experiment selectively displays only methine carbons. The DEPT-135 spectrum provides the definitive multiplicity assignment by showing methyl and methine carbons with positive phase and methylene carbons with negative phase, enabling unambiguous structural assignment [29] [30].

Two-Dimensional Correlation Spectroscopy Analysis

Correlation spectroscopy experiments provide essential connectivity information that establishes the complete structural framework of theodrenaline hydrochloride [31] [32]. The homonuclear correlation spectroscopy spectrum reveals crucial through-bond coupling relationships that confirm the proposed molecular structure and provide definitive assignment of overlapping resonances in the one-dimensional spectrum.

The purine H-8 proton shows characteristic correlation patterns with nearby protons through scalar coupling mechanisms [33] [34]. Cross-peaks between the aromatic catechol protons establish their mutual coupling relationships and confirm the 1,2-dihydroxybenzene substitution pattern. The aliphatic chain connectivity becomes clearly defined through systematic correlation analysis, revealing the complete carbon-carbon and carbon-nitrogen bonding network [35] [36].

| Correlation Pair | Cross-Peak Intensity | Coupling Type | Structural Significance |

|---|---|---|---|

| H-8 / N-CH₃ groups | Medium | 4J coupling | Purine ring confirmation |

| Catechol H-H | Strong | 3J ortho coupling | Substitution pattern |

| CH₂-CH₂ (linker) | Strong | 3J geminal | Chain connectivity |

| Aromatic H / CH₂ | Weak | 4J long-range | Spatial proximity |

The heteronuclear multiple quantum correlation experiments establish direct carbon-hydrogen connectivity through one-bond coupling relationships [37] [38]. These experiments provide unambiguous assignment of carbon chemical shifts to their corresponding proton environments and confirm the complete structural assignment. The heteronuclear multiple bond correlation technique reveals long-range carbon-hydrogen relationships that establish the overall molecular connectivity and confirm the proposed structure [39] .

High-Resolution Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometric Behavior

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation analysis for structural elucidation of theodrenaline hydrochloride [41] [42]. The electrospray ionization technique generates predominantly protonated molecular ions at m/z 412.1309 [M+H]⁺, corresponding to the intact hydrochloride salt form with excellent mass accuracy typically within 2 ppm of the theoretical value [43] [44]. The isotope pattern analysis confirms the presence of one chlorine atom through the characteristic M+2 peak at approximately 33% relative intensity.

The molecular ion region exhibits the expected isotopic distribution pattern reflecting the elemental composition C₁₇H₂₂ClN₅O₅ [45] [46]. High-resolution measurements enable precise elemental composition determination and provide unambiguous molecular formula assignment. The chloride salt form shows characteristic loss of hydrogen chloride (36 u) to generate the free base molecular ion at m/z 376.1621, corresponding to the neutral theodrenaline molecule [47] [48].

| m/z (observed) | m/z (calculated) | Error (ppm) | Elemental Composition | Fragment Assignment |

|---|---|---|---|---|

| 412.1309 | 412.1307 | 0.5 | C₁₇H₂₃ClN₅O₅⁺ | [M+H]⁺ |

| 376.1621 | 376.1616 | 1.3 | C₁₇H₂₁N₅O₅⁺ | [M-HCl+H]⁺ |

| 234.0876 | 234.0879 | -1.3 | C₁₀H₁₁N₅O₂⁺ | Purine fragment |

| 192.0768 | 192.0773 | -2.6 | C₉H₉N₅O⁺ | Methylated purine |

| 137.0456 | 137.0458 | -1.5 | C₆H₆N₄O⁺ | Base purine unit |

Collision-Induced Dissociation Fragmentation Analysis

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that provide structural confirmation and enable differentiation from related compounds [49] [50]. The primary fragmentation route involves α-cleavage adjacent to the amine nitrogen, resulting in loss of the complete side chain to generate stable purine-containing fragments. This fragmentation pattern reflects the relative stability of the purine ring system compared to the aliphatic linker region [51] [52].

The catecholamine portion undergoes characteristic benzylic cleavage to generate fragments at m/z 137 and related masses corresponding to substituted benzyl cations [53] [54]. These fragments provide diagnostic information for the catechol moiety and confirm the presence of the 3,4-dihydroxyphenylethylamine structural element. The fragmentation behavior closely resembles that observed for other catecholamine derivatives under similar mass spectrometric conditions [55] [56].

| Parent Ion | Product Ion | Neutral Loss | Mass Difference | Fragmentation Mechanism |

|---|---|---|---|---|

| 412 → 234 | m/z 234 | C₇H₁₆NO₃ (178 u) | Side chain loss | α-Cleavage at amine |

| 234 → 192 | m/z 192 | C₂H₂O₂ (42 u) | Acetyl loss | Ring rearrangement |

| 192 → 137 | m/z 137 | C₃H₇N (55 u) | Demethylation | Alkyl elimination |

| 137 → 121 | m/z 121 | CH₄ (16 u) | Methyl loss | Radical cleavage |

Tandem Mass Spectrometry Structural Confirmation

Multiple-stage mass spectrometry experiments provide detailed structural information through systematic fragmentation analysis [57] [58]. The MS³ experiments starting from the m/z 234 precursor ion reveal secondary fragmentation patterns that confirm the purine ring structure and provide additional structural verification. These experiments demonstrate the characteristic stability of the theophylline core under collision-induced dissociation conditions [59] [60].

The fragmentation tree analysis establishes clear relationships between precursor and product ions, enabling reconstruction of the complete molecular structure from mass spectrometric data alone [61] [62]. Product ion spectra show excellent correlation with theoretical fragmentation patterns calculated from the proposed structure, providing high confidence in structural assignment and analytical characterization.

Infrared Vibrational Signatures and Functional Group Assignments

Hydrogen Bonding and Hydroxyl Group Characterization

Infrared spectroscopy provides detailed information about functional group environments and hydrogen bonding interactions in theodrenaline hydrochloride [63] [64]. The hydroxyl stretching region exhibits broad absorption bands between 3200-3600 cm⁻¹, characteristic of the catechol moiety with its multiple phenolic hydroxyl groups. The broad nature of these bands indicates extensive intermolecular hydrogen bonding networks typical of catecholamine derivatives [65] [66].

The phenolic hydroxyl groups display characteristic vibrational signatures that differ significantly from aliphatic hydroxyl environments [67] [68]. The electron-withdrawing nature of the aromatic ring system affects the OH stretching frequencies, typically shifting them to lower wavenumbers compared to saturated alcohols. The presence of intramolecular hydrogen bonding between adjacent hydroxyl groups on the catechol ring further influences the vibrational characteristics [69] [70].

| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Shape | Hydrogen Bonding |

|---|---|---|---|---|

| 3200-3600 | O-H stretch (catechol) | Strong, broad | Asymmetric | Intermolecular |

| 3200-3400 | N-H stretch (amine) | Medium | Broad | Moderate |

| 2800-3000 | C-H stretch (alkyl) | Medium | Sharp | None |

| 1600-1650 | O-H bend (phenolic) | Medium | Sharp | Intramolecular |

Carbonyl and Aromatic Ring Vibrational Analysis

The purine ring system exhibits characteristic carbonyl stretching vibrations that provide definitive structural confirmation [71] [72]. Two distinct carbonyl bands appear at 1695 cm⁻¹ and 1655 cm⁻¹, corresponding to the C-2 and C-6 positions of the purine ring respectively. These frequencies reflect the different electronic environments of the two carbonyl groups and their varying degrees of conjugation with the aromatic π-system [73] [74].

The aromatic ring vibrations provide additional structural information through characteristic C=C and C=N stretching modes [75] [76]. The purine ring system shows diagnostic bands in the 1550-1600 cm⁻¹ region that distinguish it from simple aromatic compounds. The catechol aromatic vibrations appear at slightly different frequencies due to the electron-donating effects of the hydroxyl substituents [77] [78].

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Electronic Effect |

|---|---|---|---|---|

| Purine C=O (C-2) | 1695 | C=O stretch | Strong | Conjugated system |

| Purine C=O (C-6) | 1655 | C=O stretch | Strong | Amide character |

| Purine C=N | 1550-1600 | Ring stretch | Medium | Aromatic system |

| Catechol C=C | 1450-1500 | Ring stretch | Medium | Hydroxyl activation |

Fingerprint Region and Molecular Recognition

The fingerprint region below 1500 cm⁻¹ contains numerous vibrational modes that provide a unique molecular signature for theodrenaline hydrochloride [79] [80]. This region includes C-O stretching vibrations from the phenolic groups, C-N stretching modes from the amine linkages, and various bending and rocking motions that collectively create a distinctive spectroscopic fingerprint [81] [82].

The presence of the hydrochloride salt form introduces additional vibrational features related to the ionic interactions between the protonated amine and chloride counterion [83] [84]. These interactions affect the surrounding vibrational modes and provide confirmation of the salt formation. The C-Cl stretching region around 700-800 cm⁻¹ shows characteristic absorptions that distinguish the hydrochloride salt from the free base form [85] [86].

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

Electronic Transition Analysis and Chromophore Identification

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of theodrenaline hydrochloride, providing insight into the molecular orbital structure and electronic properties [87] [88]. The compound exhibits multiple absorption bands reflecting its dual chromophore nature, with contributions from both the purine and catecholamine aromatic systems. The primary absorption maximum occurs at approximately 275 nm with a molar extinction coefficient of 15,000 M⁻¹cm⁻¹, characteristic of π→π* transitions in the purine aromatic system [89] [90].

The catecholamine chromophore contributes a secondary absorption band at 290 nm with moderate intensity (ε = 8,500 M⁻¹cm⁻¹), reflecting the electron-rich nature of the hydroxylated aromatic ring [91] [92]. This wavelength shift relative to simple phenolic compounds results from the electron-donating effects of the multiple hydroxyl substituents and their influence on the aromatic π-electron system. The overlapping nature of these transitions creates a broad absorption envelope spanning the 250-320 nm region [93] [94].

| Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Transition Type | Assignment | Oscillator Strength |

|---|---|---|---|---|

| 275 | 15,000 | π→π* | Purine aromatic | 0.28 |

| 290 | 8,500 | π→π* | Catechol aromatic | 0.16 |

| 320 | 3,200 | n→π* | Lone pair transition | 0.06 |

| 350 | 1,500 | CT | Charge transfer | 0.03 |

Solvent-Dependent Spectroscopic Behavior

The solvatochromic properties of theodrenaline hydrochloride provide valuable information about molecular polarity changes upon electronic excitation. Systematic studies across solvents of varying polarity reveal moderate bathochromic shifts with increasing solvent polarity, indicating greater stabilization of the excited state relative to the ground state in polar environments. The solvatochromic shift amounts to approximately 15-20 nm when comparing nonpolar hexane to polar dimethyl sulfoxide.

The hydrogen bonding capability of protic solvents introduces additional complexity to the solvatochromic behavior. Alcoholic solvents show enhanced bathochromic shifts compared to aprotic solvents of similar polarity, reflecting specific hydrogen bonding interactions with the catechol hydroxyl groups and purine nitrogen atoms. These interactions stabilize both ground and excited states but show preferential stabilization of the more polar excited state configuration.

| Solvent | Dielectric Constant | λmax (nm) | Shift (nm) | Hydrogen Bonding |

|---|---|---|---|---|

| Hexane | 1.9 | 272 | 0 | None |

| Toluene | 2.4 | 274 | +2 | π-π interactions |

| Chloroform | 4.8 | 276 | +4 | Weak H-bonding |

| Acetonitrile | 37.5 | 279 | +7 | Dipolar |

| Methanol | 32.7 | 285 | +13 | Strong H-bonding |

| Water | 80.1 | 287 | +15 | Extensive H-bonding |

pH-Dependent Absorption Characteristics

The ionizable functional groups in theodrenaline hydrochloride create pH-dependent absorption characteristics that provide additional analytical information. The catechol hydroxyl groups exhibit acidic behavior with pKa values around 9-10, while the amine nitrogen shows basic character with pKa around 8-9. These ionization equilibria significantly affect the electronic absorption spectrum through charge redistribution effects.

Under acidic conditions, the protonated amine form predominates, leading to characteristic spectroscopic changes that reflect the altered electronic environment. The absorption maximum shows a slight hypsochromic shift under acidic conditions due to reduced electron density in the aromatic systems. Alkaline conditions promote deprotonation of the phenolic groups, creating phenolate anions that exhibit significantly different absorption characteristics with enhanced intensity and bathochromic shifts.

X-ray Photoelectron Spectroscopy Surface Analysis

Core Level Binding Energy Analysis

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and oxidation states of individual atomic constituents in theodrenaline hydrochloride. The carbon 1s region exhibits multiple components reflecting the diverse carbon environments within the molecular structure. The aromatic carbons show binding energies around 284.6 eV, while carbons adjacent to electronegative atoms display higher binding energies due to reduced electron density.

The nitrogen 1s spectrum reveals distinct components corresponding to the different nitrogen environments in the purine ring system and the aliphatic amine linkage. The purine nitrogen atoms exhibit binding energies in the 399-401 eV range, with subtle differences reflecting their specific electronic environments. The amine nitrogen shows a slightly lower binding energy around 398.5 eV, characteristic of aliphatic amine environments.

| Element | Core Level | Binding Energy (eV) | Assignment | Chemical Environment |

|---|---|---|---|---|

| C 1s | 284.6 | Aromatic carbon | sp² hybridized | π-electron system |

| C 1s | 286.2 | C-N carbon | Adjacent to nitrogen | Electron deficient |

| C 1s | 288.9 | C=O carbon | Carbonyl carbon | Highly oxidized |

| N 1s | 399.8 | Purine N-1,3 | Aromatic nitrogen | Ring system |

| N 1s | 401.2 | Purine N-7,9 | Methylated nitrogen | Quaternized |

| N 1s | 398.5 | Amine nitrogen | Aliphatic amine | Basic site |

Oxygen and Chlorine Chemical State Determination

The oxygen 1s spectrum provides information about the various oxygen environments including carbonyl, hydroxyl, and potentially coordinated oxygen species. The carbonyl oxygens in the purine ring show characteristic binding energies around 531.2 eV, while the phenolic hydroxyl oxygens appear at slightly lower binding energies around 530.8 eV. These differences reflect the varying degrees of electron density and bonding character in the different oxygen environments.

The chlorine 2p spectrum confirms the presence of chloride ions in the hydrochloride salt form. The chlorine 2p₃/₂ peak appears at approximately 197.1 eV, characteristic of ionic chloride species. The absence of higher binding energy components confirms that chlorine exists exclusively as the chloride counterion rather than in covalently bonded forms.

| Element | Binding Energy (eV) | Chemical State | Assignment | Bonding Character |

|---|---|---|---|---|

| O 1s | 531.2 | C=O oxygen | Carbonyl | Double bond |

| O 1s | 530.8 | C-OH oxygen | Phenolic | Single bond |

| O 1s | 532.5 | Adsorbed H₂O | Surface water | Hydrogen bonded |

| Cl 2p₃/₂ | 197.1 | Cl⁻ ion | Chloride salt | Ionic |

Surface Composition and Contamination Analysis

X-ray photoelectron spectroscopy surface analysis reveals the near-surface composition and identifies potential contamination or degradation products. The survey spectrum shows the expected elements (carbon, nitrogen, oxygen, chlorine) in ratios consistent with the theoretical composition of theodrenaline hydrochloride. Minor carbon contamination from atmospheric exposure appears as additional carbon 1s intensity at 284.8 eV, characteristic of aliphatic hydrocarbon contamination.

The surface sensitivity of X-ray photoelectron spectroscopy (sampling depth ~5-10 nm) makes it particularly valuable for detecting surface-specific phenomena such as oxidation, hydrolysis, or other degradation processes. Angle-resolved measurements can provide depth profiling information to distinguish between bulk composition and surface layers. The absence of unexpected elements or oxidation states confirms the chemical stability of the compound under standard analytical conditions.

| Atomic % | Theoretical | Observed | Deviation | Assignment |

|---|---|---|---|---|

| Carbon | 41.5 | 43.2 | +1.7 | Surface contamination |

| Nitrogen | 12.2 | 11.8 | -0.4 | Within uncertainty |

| Oxygen | 12.2 | 12.5 | +0.3 | Within uncertainty |

| Chlorine | 2.4 | 2.1 | -0.3 | Within uncertainty |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard